molecular formula C16H16BrNO3 B13786907 3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide CAS No. 849509-52-0

3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide

Cat. No.: B13786907
CAS No.: 849509-52-0
M. Wt: 350.21 g/mol
InChI Key: KUGLMOSDZGQYOV-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO3 It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxymethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like N-bromosuccinimide (NBS) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while substitution of the bromine atom can yield various substituted benzamides .

Scientific Research Applications

3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxy-N-(4-hydroxymethylphenyl)benzamide
  • 3-Bromo-4-ethoxy-N-(4-methylphenyl)benzamide
  • 4-Ethoxy-N-(4-hydroxymethylphenyl)benzamide

Uniqueness

3-Bromo-4-ethoxy-N-(4-hydroxymethylphenyl)benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

849509-52-0

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[4-(hydroxymethyl)phenyl]benzamide

InChI

InChI=1S/C16H16BrNO3/c1-2-21-15-8-5-12(9-14(15)17)16(20)18-13-6-3-11(10-19)4-7-13/h3-9,19H,2,10H2,1H3,(H,18,20)

InChI Key

KUGLMOSDZGQYOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CO)Br

Origin of Product

United States

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